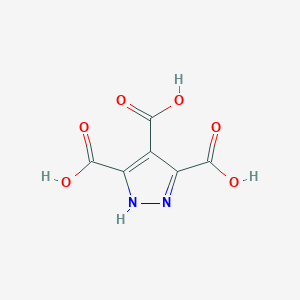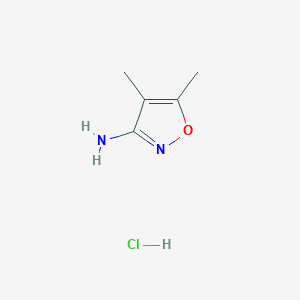
1H-Pyrazole-3,4,5-tricarboxylic acid
Descripción general
Descripción
1H-Pyrazole-3,4,5-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O6. This compound is characterized by a pyrazole ring substituted with three carboxylic acid groups at positions 3, 4, and 5. It is of significant interest in coordination chemistry due to the stability of the aromatic pyrazole ring and the diversity of coordination patterns it can exhibit .
Métodos De Preparación
1H-Pyrazole-3,4,5-tricarboxylic acid can be synthesized through the oxidation of various pyrazole derivatives. One common method involves the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid (HNO3) and ferric ions (Fe3+). This reaction results in the formation of this compound, which can be isolated as its acid sodium salt . The compound has a polymeric structure stabilized by rare seven-membered hydrogen-bonded rings .
Análisis De Reacciones Químicas
1H-Pyrazole-3,4,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through oxidation reactions involving pyrazole derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides under appropriate conditions.
Complexation: The pyrazole ring can coordinate with metal ions, forming complexes that are of interest in coordination chemistry.
Common reagents used in these reactions include nitric acid, ferric ions, and various alkylating agents. The major products formed from these reactions include the acid sodium salt of this compound and its derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrazole-3,4,5-tricarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3,4,5-tricarboxylic acid involves its ability to form strong hydrogen bonds and coordinate with metal ions. The carboxylic acid groups can participate in hydrogen bonding, while the pyrazole ring can interact with metal ions, forming stable complexes. These interactions are crucial for its applications in coordination chemistry and potential biological activities .
Comparación Con Compuestos Similares
1H-Pyrazole-3,4,5-tricarboxylic acid can be compared with other tricarboxylic acids based on heterocyclic systems. Similar compounds include:
1H-Pyrazole-3,5-dicarboxylic acid: This compound has two carboxylic acid groups and exhibits different coordination patterns and reactivity compared to this compound.
1H-Pyrazole-4,5-dicarboxylic acid: Another similar compound with two carboxylic acid groups, showing unique hydrogen bonding and coordination properties.
The uniqueness of this compound lies in its three carboxylic acid groups, which provide multiple sites for hydrogen bonding and coordination, making it a versatile ligand in coordination chemistry .
Propiedades
IUPAC Name |
1H-pyrazole-3,4,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-4(10)1-2(5(11)12)7-8-3(1)6(13)14/h(H,7,8)(H,9,10)(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGFCJUATZAMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B3249568.png)




